Prothipendyl

Descripción general

Descripción

Prothipendyl, también conocido como azapromazina o frenotropina, es un compuesto perteneciente al grupo de las azapenotiazinas. Se utiliza principalmente como ansiolítico, antiemético y antihistamínico. This compound se comercializa en Europa y se utiliza para tratar la ansiedad y la agitación en síndromes psicóticos . A diferencia de otras fenotiazinas, no posee efectos antipsicóticos y es un antagonista más débil de los receptores de dopamina .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Prothipendyl se puede sintetizar a través de la reacción de 1-azapenotiazina con cloruro de 3-dimetilaminopropilo en presencia de hidruro de sodio . La reacción implica la sustitución de un solo átomo de carbono por un átomo de nitrógeno dentro del sistema de anillo tricíclico .

Métodos de Producción Industrial: En entornos industriales, el clorhidrato de this compound se produce como un polvo cristalino inodoro de color amarillo pastel a amarillo verdoso con la fórmula C₁₆H₁₉N₃S·HCl·H₂O. El punto de fusión de la forma anhidra se encuentra entre 177 y 178 °C .

Análisis De Reacciones Químicas

Tipos de Reacciones: Prothipendyl experimenta varias reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes:

Oxidación: This compound se puede oxidar utilizando caroato de potasio para formar el sulfóxido correspondiente.

Reducción: Las reacciones de reducción generalmente implican el uso de agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución pueden ocurrir con compuestos halogenados en condiciones apropiadas.

Principales Productos Formados:

Oxidación: El principal producto formado es el sulfóxido de this compound.

Reducción: La reducción de this compound puede conducir a la formación de varios derivados reducidos.

Sustitución: Las reacciones de sustitución pueden producir una variedad de derivados de this compound sustituidos.

Aplicaciones Científicas De Investigación

Clinical Applications

Prothipendyl has been investigated for several psychiatric conditions:

- Anxiety Disorders : this compound is used to alleviate anxiety symptoms in patients with underlying psychiatric conditions. Its anxiolytic effects make it a suitable candidate for treating generalized anxiety disorder and related disorders.

- Psychotic Syndromes : It is prescribed for managing agitation and restlessness in psychotic patients. Studies have indicated its effectiveness in reducing symptoms without significant antipsychotic side effects .

- Dementia and Depression : Clinical trials have explored this compound's role in treating dementia-related agitation and depressive symptoms. Its efficacy in these areas suggests potential benefits for elderly patients experiencing behavioral disturbances .

Pharmacokinetics

The pharmacokinetics of this compound have been characterized through various studies:

- Serum Concentrations : A study involving 50 psychiatric patients receiving varying doses (40 mg, 80 mg, and 160 mg) reported average serum concentrations of this compound at specific time intervals post-administration. For instance, 40 mg doses resulted in serum levels of 18.0 ng/mL after one hour and 7.9 ng/mL after 10.5 hours .

- Metabolism : this compound undergoes metabolic conversion to this compound sulfoxide, which is also measured during therapeutic monitoring. The concentrations of this metabolite were found to be significantly lower than the parent compound, indicating a distinct pharmacokinetic profile that may influence clinical outcomes .

Analytical Methods

The determination of this compound concentrations in biological samples is crucial for therapeutic drug monitoring and forensic analysis. Various analytical techniques have been developed:

- High-Performance Liquid Chromatography (HPLC) : This method has been validated for measuring this compound and its sulfoxide in serum samples. HPLC coupled with triple quadrupole mass spectrometry has demonstrated high sensitivity and specificity for these compounds .

- Spectrophotometric Assays : A novel difference spectrophotometric method has been proposed for the quantitative analysis of this compound hydrochloride in pharmaceutical preparations. This method involves oxidation to form sulfoxide and measuring absorbance changes at specific wavelengths, providing a reliable tool for quality control in pharmaceutical settings .

Case Studies

Several case studies illustrate the clinical applications of this compound:

- Severe Obsessive-Compulsive Disorder : A patient with treatment-resistant obsessive-compulsive disorder showed significant improvement when this compound was included in his treatment regimen alongside psychotherapy. This case highlights its potential as an adjunctive treatment option in complex psychiatric cases .

- Management of Intoxication : An incident involving severe this compound intoxication was successfully managed using intravenous lipid emulsion therapy, demonstrating its critical role in acute care settings .

Mecanismo De Acción

Prothipendyl actúa principalmente como un antagonista de los receptores de dopamina. Al bloquear los receptores de dopamina, particularmente el subtipo D2, reduce el efecto de la dopamina en el cerebro . Este mecanismo es responsable de sus efectos ansiolíticos y antieméticos. Además, this compound tiene afinidad por los receptores de histamina, lo que contribuye a sus propiedades antihistamínicas .

Compuestos Similares:

Pipazetato: Otro compuesto del grupo de las azapenotiazinas con propiedades ansiolíticas y antieméticas similares.

Singularidad: La estructura única de this compound, con un átomo de nitrógeno que reemplaza un átomo de carbono en el sistema de anillo tricíclico, lo distingue de otras fenotiazinas. Esta diferencia estructural contribuye a su perfil farmacológico específico, convirtiéndolo en un antagonista más débil de los receptores de dopamina y limitando sus efectos antipsicóticos .

Comparación Con Compuestos Similares

Pipazetate: Another compound in the azaphenothiazine group with similar anxiolytic and antiemetic properties.

Uniqueness: this compound’s unique structure, with a nitrogen atom replacing a carbon atom in the tricyclic ring system, distinguishes it from other phenothiazines. This structural difference contributes to its specific pharmacological profile, making it a weaker dopamine receptor antagonist and limiting its antipsychotic effects .

Actividad Biológica

Prothipendyl, a compound belonging to the phenothiazine class, is primarily recognized for its pharmacological effects as an antipsychotic and anxiolytic agent. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and recent research findings.

This compound exhibits notable biological activity through its antagonistic effects on dopamine (D1 and D2) and serotonin receptors. By blocking these receptors, it modulates various biochemical pathways related to mood regulation and stress responses, which is particularly beneficial in treating psychiatric disorders such as schizophrenia and anxiety disorders .

Key Mechanisms:

- Dopamine Receptor Antagonism: Reduces symptoms of psychosis.

- Serotonin Receptor Modulation: Influences mood and anxiety levels.

- Antiviral Activity: Recent studies have shown this compound's potential against chikungunya virus (CHIKV), indicating its broader biological relevance beyond psychiatric applications .

Therapeutic Applications

This compound is primarily used in clinical settings for the treatment of:

- Schizophrenia

- Anxiety Disorders

- Restlessness and Agitation

The compound has also been investigated for its anticancer properties, showing varying degrees of effectiveness against different cancer cell lines. For instance, it demonstrated significant cytotoxicity against breast cancer (MCF-7) and melanoma (C-32) cell lines, with IC50 values of 23.2 µg/mL and 28.1 µg/mL respectively .

Research Findings

Recent studies have expanded our understanding of this compound's biological activity:

Anticancer Activity

A study evaluated this compound's effectiveness against several cancer cell lines. The results indicated:

| Cell Line | IC50 (µg/mL) | Sensitivity |

|---|---|---|

| MCF-7 | 23.2 | Most Sensitive |

| C-32 | 28.1 | Sensitive |

| T47D | 32.3 | Resistant |

| SNB-19 | 36.6 | Most Resistant |

This compound was found to be non-toxic to normal human fibroblast cells (IC50 > 50 µg/mL), suggesting a favorable therapeutic index compared to traditional chemotherapeutics like cisplatin (IC50 = 8.2 µg/mL) .

Case Studies

A review of clinical cases revealed that this compound is generally well-tolerated, with a low incidence of severe side effects compared to other antipsychotics. However, caution is advised due to potential cardiovascular effects in overdose situations, which can lead to hypotension and other complications .

Propiedades

Número CAS |

303-69-5 |

|---|---|

Fórmula molecular |

C16H19N3S |

Peso molecular |

285.4 g/mol |

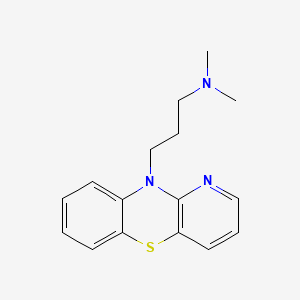

Nombre IUPAC |

N,N-dimethyl-3-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-1-amine |

InChI |

InChI=1S/C16H19N3S/c1-18(2)11-6-12-19-13-7-3-4-8-14(13)20-15-9-5-10-17-16(15)19/h3-5,7-10H,6,11-12H2,1-2H3 |

Clave InChI |

JTTAUPUMOLRVRA-UHFFFAOYSA-N |

SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=C1N=CC=C3 |

SMILES canónico |

CN(C)CCCN1C2=CC=CC=C2SC3=C1N=CC=C3 |

Apariencia |

Solid powder |

Key on ui other cas no. |

303-69-5 1225-65-6 |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

1225-65-6 (hydrochloride) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

prothipendyl prothipendyl hydrochloride |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.